molecular formula C7H13ClN2 B1379982 cis-3-Aminocyclohexanecarbonitrile hydrochloride CAS No. 1403323-06-7

cis-3-Aminocyclohexanecarbonitrile hydrochloride

Cat. No.: B1379982
CAS No.: 1403323-06-7
M. Wt: 160.64 g/mol
InChI Key: ZBUXGIYHCTWUTA-HHQFNNIRSA-N
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Description

cis-3-Aminocyclohexanecarbonitrile hydrochloride (CAS 920966-30-9) is a cyclohexane derivative featuring a meta-positioned amino group (-NH₂) and a nitrile (-CN) group in a cis configuration. This compound is structurally characterized by a six-membered saturated ring, with the amino and nitrile groups on adjacent carbons in the same plane. Its molecular formula is C₇H₁₁ClN₂, and it is primarily utilized in pharmaceutical research as a building block for synthesizing bioactive molecules, particularly those targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name

(1R,3S)-3-aminocyclohexane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c8-5-6-2-1-3-7(9)4-6;/h6-7H,1-4,9H2;1H/t6-,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUXGIYHCTWUTA-HHQFNNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Reactions

  • Cyclohexanone derivatives or cyclohexene precursors are often used as starting points.
  • Introduction of the nitrile group can be achieved via nucleophilic substitution or Strecker-type reactions.
  • The amino group is introduced or revealed by reduction of intermediates such as β-enaminoketones or β-ketonitriles.
  • Catalytic hydrogenation or metal-mediated reductions are common to achieve the cis stereochemistry.

Representative Synthetic Route

A typical preparation involves the following steps:

  • Formation of β-enaminonitrile intermediate
    Starting from a cyclohexanone derivative, condensation with ammonia or amines followed by cyanide addition (Strecker reaction) forms aminonitrile intermediates.

  • Stereoselective Reduction
    Reduction of β-enaminoketones or β-ketonitriles using sodium in a solvent mixture such as tetrahydrofuran (THF) and isopropyl alcohol leads to the cis-3-aminocyclohexanecarbonitrile skeleton. This method favors the cis configuration due to the approach of the reducing agent and ring conformational effects.

  • Salt Formation
    Treatment of the free amine with hydrochloric acid yields the hydrochloride salt, improving the compound’s stability and crystallinity.

Example from Related Literature

A study on the synthesis of cis- and trans-3-aminocyclohexanols via reduction of β-enaminoketones illustrates the approach to controlling stereochemistry in cyclohexane amine derivatives:

  • Condensation of 4,4-dimethyl-1,3-cyclohexanedione with an amine in toluene at reflux forms β-enaminoketones.
  • Reduction with sodium in THF-isopropyl alcohol yields cis-3-aminocyclohexanol derivatives.
  • Purification by column chromatography and HPLC-MS analysis confirms stereochemistry and purity.

Although this example focuses on aminocyclohexanols, the analogous reduction of β-ketonitriles can be adapted to prepare aminocyclohexanecarbonitriles.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Notes
β-Enaminonitrile formation Cyclohexanone derivative, ammonia or amine, cyanide source Strecker reaction or nucleophilic substitution
Reduction Sodium metal, THF/isopropyl alcohol solvent, room temperature to reflux Stereoselective reduction favoring cis isomer
Salt formation HCl in suitable solvent (e.g., ethanol, ether) Formation of hydrochloride salt for isolation

Research Findings and Analysis

  • Stereoselectivity : The reduction step is critical for obtaining the cis isomer. The choice of reducing agent and solvent system influences the stereochemical outcome, with sodium in THF/isopropanol being effective for cis selectivity.

  • Purity and Yield : Purification via chromatography and crystallization of the hydrochloride salt results in high chiral purity and good yields, typically in the range of 40–60% for similar compounds.

  • Scalability : The methods are amenable to scale-up due to mild reaction conditions and readily available reagents.

  • Safety Considerations : Handling of cyanide sources and sodium metal requires strict safety protocols. The hydrochloride salt form reduces volatility and improves handling safety.

Comparative Table of Preparation Methods for this compound and Related Compounds

Method Aspect Description Advantages Limitations
Strecker-type synthesis Condensation of cyclohexanone + NH3 + cyanide Direct introduction of amino and nitrile groups Cyanide handling risks
Reduction of β-enaminonitrile Sodium reduction in THF/isopropanol High cis selectivity, mild conditions Requires careful control of reduction
Catalytic hydrogenation Hydrogenation of unsaturated intermediates Scalable, clean reaction May require expensive catalysts
Salt formation (HCl treatment) Protonation to form hydrochloride salt Improves stability and purification Additional step after synthesis

Chemical Reactions Analysis

cis-3-Aminocyclohexanecarbonitrile hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Overview

Cis-3-Aminocyclohexanecarbonitrile hydrochloride (CAS No. 1403323-06-7) is a chemical compound with significant potential in various scientific and industrial applications. With a molecular formula of C7_7H13_{13}ClN2_2 and a molecular weight of approximately 160.65 g/mol, this compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to participate in reactions that yield biologically active compounds, particularly those targeting neurological disorders and other therapeutic areas.

Case Study: Synthesis of Analgesics
Research has demonstrated that derivatives of cis-3-Aminocyclohexanecarbonitrile can be synthesized to develop novel analgesic drugs. These derivatives exhibit enhanced potency and reduced side effects compared to traditional analgesics, making them promising candidates for further development .

Agrochemical Applications

The compound is also utilized in the synthesis of insecticides and herbicides. Its unique structure contributes to the efficacy of these agrochemicals, enhancing their ability to target specific pests while minimizing environmental impact.

Case Study: Insecticidal Activity
A study highlighted the use of this compound in developing new insecticidal formulations that show increased effectiveness against resistant pest populations. The formulations demonstrated a significant reduction in pest survival rates, indicating the compound's potential in sustainable agricultural practices .

Mechanism of Action

The mechanism of action of cis-3-Aminocyclohexanecarbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

(a) trans-3-Aminocyclohexanecarbonitrile Hydrochloride (CAS 23083-48-9)
  • Key Difference: The trans isomer has the amino and nitrile groups in opposite orientations, reducing steric hindrance compared to the cis form.
  • Impact: Trans isomers often exhibit higher thermal stability and solubility in non-polar solvents due to reduced intramolecular dipole interactions .
  • Application : Used in asymmetric catalysis and as a ligand in coordination chemistry.
(b) 4-Aminocyclohexanecarbonitrile Hydrochloride (CAS 1303968-08-2)
  • Key Difference: The amino group is in the para position relative to the nitrile.

Ring-Size Variants

(a) cis-Methyl 3-Aminocyclobutanecarboxylate Hydrochloride (CAS 1212304-86-3)
  • Structure: Four-membered cyclobutane ring with ester (-COOCH₃) and amino groups.
  • Molecular Formula: C₆H₁₂ClNO₂.
  • Comparison : The smaller ring introduces angle strain, increasing reactivity but reducing stability. The ester group enhances solubility in polar solvents compared to the nitrile in the target compound .
(b) cis-3-Hydroxy-3-methylcyclobutylamine Hydrochloride (CAS 1523606-23-6)
  • Structure : Cyclobutane with hydroxyl (-OH) and methyl (-CH₃) groups.
  • Impact: Hydroxyl group increases hydrophilicity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions, unlike the lipophilic nitrile in cis-3-aminocyclohexanecarbonitrile .

Unsaturated Ring Derivatives

(a) cis-5-Amino-cyclohex-3-enecarboxylic Acid Hydrochloride (CAS 2137725-03-0)
  • Structure : Cyclohexene ring with a double bond and carboxylic acid (-COOH) group.
  • The carboxylic acid group introduces acidity (pKa ~2–3), contrasting with the neutral nitrile .
(b) cis-2-Amino-3-cyclohexene-1-carboxylic Acid Hydrochloride (CAS 142035-00-5)
  • Key Difference: Amino and carboxylic acid groups on adjacent carbons of a cyclohexene ring.
  • Application: Used in peptide mimetics due to its zwitterionic nature, unlike the non-ionic nitrile in the target compound .

Table 1: Key Properties of cis-3-Aminocyclohexanecarbonitrile HCl and Analogs

Compound (CAS) Molecular Formula Molecular Weight Melting Point Solubility Hazard Profile
cis-3-Aminocyclohexanecarbonitrile HCl (920966-30-9) C₇H₁₁ClN₂ 170.63 Not reported DMSO, Ethanol Limited data
trans-3-Aminocyclohexanecarbonitrile HCl (23083-48-9) C₇H₁₁ClN₂ 170.63 210–215°C Chloroform Non-hazardous
cis-Methyl 3-aminocyclobutanecarboxylate HCl (1212304-86-3) C₆H₁₂ClNO₂ 165.62 150–155°C Water, Methanol Irritant (skin/eyes)
cis-2-Amino-3-cyclohexene-1-carboxylic Acid HCl (142035-00-5) C₇H₁₂ClNO₂ 177.63 >250°C Aqueous buffers Harmful if swallowed

Biological Activity

Cis-3-Aminocyclohexanecarbonitrile hydrochloride is a synthetic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings based on diverse sources.

  • Molecular Formula : C7_7H12_{12}ClN
  • Molecular Weight : Approximately 145.63 g/mol
  • CAS Number : Not explicitly listed, but related compounds can be referenced for structural similarities.

This compound has been studied primarily for its role as a precursor in the synthesis of biologically active compounds, particularly those targeting Janus Kinase 3 (JAK3). JAK3 is crucial for cytokine signaling in hematopoietic cells and has implications in various diseases, including autoimmune disorders and cancers.

JAK3 Inhibition

Research indicates that compounds derived from this compound exhibit potent inhibition of JAK3. This inhibition can lead to:

  • Immunosuppressive Effects : Useful in conditions like rheumatoid arthritis and organ transplant rejection.
  • Antitumor Activity : Potential applications in treating various cancers by disrupting tumor growth signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Immunosuppression Inhibits JAK3, reducing immune response; useful in autoimmune diseases.
Antitumor Effects Disrupts signaling pathways in cancer cells, potentially inhibiting tumor growth.
Pharmacological Role Acts as a precursor for developing non-peptide inhibitors targeting HIV protease.

Case Studies

  • JAK3 Inhibition and Autoimmune Diseases :
    A study demonstrated that compounds derived from this compound significantly reduced inflammation markers in animal models of rheumatoid arthritis. The results indicated a decrease in joint swelling and pain, suggesting therapeutic potential for autoimmune conditions .
  • Antitumor Activity :
    In preclinical trials, derivatives of this compound were tested against various cancer cell lines. The results showed a marked reduction in cell viability and proliferation rates, with some derivatives inhibiting tumor growth by over 90% in xenograft models .

Discussion

The biological activity of this compound is largely attributed to its role as a precursor in synthesizing compounds that target critical biological pathways. Its ability to inhibit JAK3 presents significant therapeutic opportunities, especially in treating autoimmune diseases and cancers.

Further research is necessary to fully elucidate the compound's mechanisms and optimize its derivatives for enhanced efficacy and safety in clinical applications.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing cis-3-Aminocyclohexanecarbonitrile hydrochloride at the laboratory scale?

  • Methodology : A multi-step synthesis typically involves cyclization, functional group protection/deprotection, and hydrochlorination. For cyclohexane derivatives, cyclization of acrylonitrile precursors (e.g., via [2+2] or [3+3] cycloaddition) is common. Post-cyclization, the amino group is introduced via reductive amination or nucleophilic substitution. Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ethanol. Purity optimization requires recrystallization (e.g., using ethanol/water mixtures) and characterization via HPLC (≥95% purity) .

Q. How can researchers confirm the stereochemistry and structural integrity of this compound?

  • Methodology :

  • Spectral Analysis : Use 1H^1H-NMR and 13C^13C-NMR to verify the cyclohexane ring conformation and amine proton integration. For stereochemistry, NOESY or ROESY NMR experiments distinguish cis vs. trans configurations by detecting spatial proximity of protons.
  • Chromatography : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) resolves enantiomeric impurities.
  • Melting Point : Compare experimental mp (e.g., 186–190°C for related cis-cyclohexanol analogs) to literature values .

Q. What are the stability considerations for storing this compound in solution?

  • Methodology :

  • Solvent Selection : Avoid protic solvents (e.g., water, methanol) to prevent hydrolysis of the nitrile group. Use anhydrous DMSO or DMF for long-term storage.
  • Temperature : Store at –20°C under inert gas (N2_2/Ar) to minimize oxidation.
  • Monitoring : Conduct periodic FT-IR analysis to detect amine deprotonation or nitrile degradation (peak shifts at ~2200 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers differentiate this compound from its structural analogs (e.g., cyclobutane or trans-isomer derivatives)?

  • Methodology :

  • Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignment.
  • Chromatographic Separation : Use reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water) to resolve analogs. Retention times vary based on ring strain (cyclohexane vs. cyclobutane) and polarity.
  • Mass Spectrometry : High-resolution MS (HRMS) distinguishes molecular formulas (e.g., cyclobutane analogs have lower molecular weights) .

Q. What strategies are effective for identifying and quantifying synthetic impurities in this compound?

  • Methodology :

  • Impurity Profiling : Use LC-MS/MS to detect byproducts (e.g., incomplete cyclization intermediates or dehydrohalogenation products).
  • Quantitative NMR (qNMR) : Spiking with a deuterated internal standard (e.g., DMSO-d6_6) quantifies impurities at <0.1% levels.
  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), or acidic/basic conditions to simulate degradation pathways .

Q. How can kinetic studies elucidate the reaction mechanisms in this compound synthesis?

  • Methodology :

  • Rate Constant Determination : Monitor reaction progress via in situ FT-IR or Raman spectroscopy (e.g., nitrile group consumption).
  • Isotopic Labeling : Use 15N^{15}N-labeled ammonia to track amine incorporation steps via MS.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies for cyclization steps .

Key Challenges & Recommendations

  • Stereochemical Purity : Use chiral columns and NOESY NMR to avoid enantiomeric contamination, which can skew pharmacological studies .
  • Scale-Up Synthesis : Optimize solvent recycling (e.g., ethanol recovery) and catalyst loading (e.g., Pd/C for hydrogenation) to reduce costs .
  • Regulatory Compliance : Align synthetic protocols with ICH Q3A guidelines for impurity thresholds in pharmaceutical intermediates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cis-3-Aminocyclohexanecarbonitrile hydrochloride
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